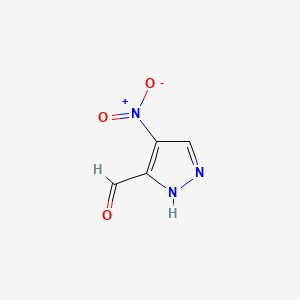
4-Nitro-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C4H3N3O3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of pyrazole derivatives. One common method is the reaction of pyrazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position. This is followed by formylation to introduce the aldehyde group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Nitro-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Amino-1H-pyrazole-5-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Nitro-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
4-Nitro-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-Pyrazole-5-carbaldehyde: Lacks the nitro group, resulting in different chemical and biological properties.
4-Amino-1H-pyrazole-5-carbaldehyde:
Uniqueness: 4-Nitro-1H-pyrazole-5-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C4H3N3O3 |
|---|---|
Poids moléculaire |
141.09 g/mol |
Nom IUPAC |
4-nitro-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C4H3N3O3/c8-2-3-4(7(9)10)1-5-6-3/h1-2H,(H,5,6) |
Clé InChI |
VGLZZNXLYVWFTE-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















